REACTION_CXSMILES
|
[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4].[Cl-:7].[Ca+2].[Cl-]>>[F:1][CH:2]([F:6])[C:3]([Cl:7])=[O:4].[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4] |f:1.2.3|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds)
|
Type
|
CUSTOM
|
Details
|
was observed that a heat spot of 10 to 20° C.
|
Type
|
ALIQUOT
|
Details
|
The outlet gas was sampled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)Cl)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4].[Cl-:7].[Ca+2].[Cl-]>>[F:1][CH:2]([F:6])[C:3]([Cl:7])=[O:4].[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4] |f:1.2.3|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds)
|
Type
|
CUSTOM
|
Details
|
was observed that a heat spot of 10 to 20° C.
|
Type
|
ALIQUOT
|
Details
|
The outlet gas was sampled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)Cl)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |